
5,6-Dimethyloctahydro-5,8-methanoindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyloctahydro-5,8-methanoindolizine is a heterocyclic organic compound with the molecular formula C11H19N. It is known for its unique structure, which includes a fused ring system that incorporates both indolizine and methanoindolizine moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyloctahydro-5,8-methanoindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a diene or dienophile in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyloctahydro-5,8-methanoindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with potentially useful properties .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyloctahydro-5,8-methanoindolizine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals .
Wirkmechanismus
The mechanism of action of 5,6-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6-Dimethyloctahydro-5,8-methanoindolizine include:
- 1,4-Methano-2H-quinolizine, octahydro-7-methyl
- 5,8-Methano-1H-pyrrolo[1,2-a]azepine, octahydro-5-methyl
- 1,4-Methanopyrido[1,2-a]azepine, decahydro
- 5,8-Methanoindolizine, octahydro-2,6-dimethyl
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H19N |
|---|---|
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
1,9-dimethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-8-6-9-7-11(8,2)12-5-3-4-10(9)12/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
YXQFBSYLICIPFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC1(N3C2CCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


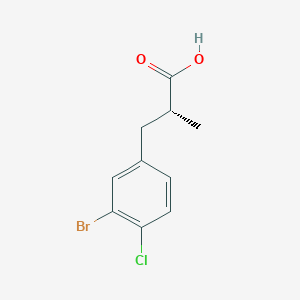

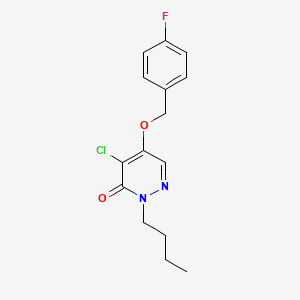
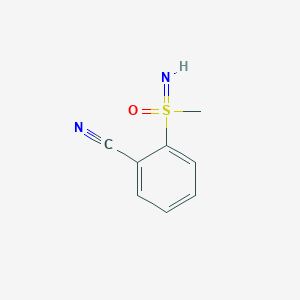

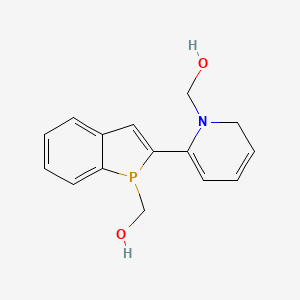

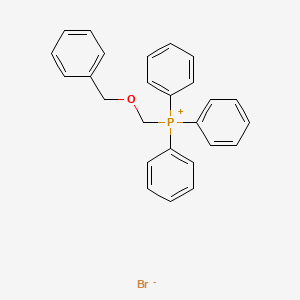


![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)


![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)
